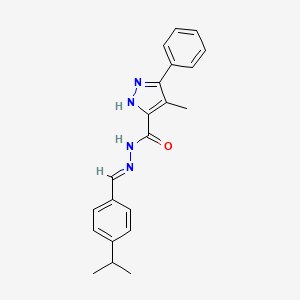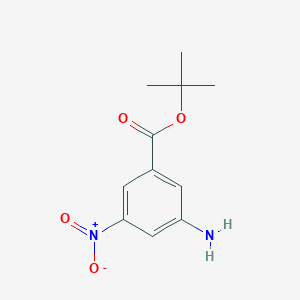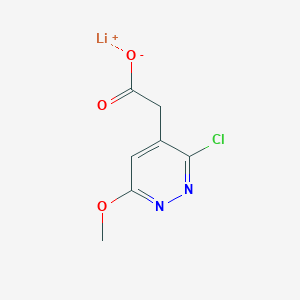![molecular formula C7H18Cl2N2 B2779515 [2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride CAS No. 1607257-61-3](/img/structure/B2779515.png)
[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride, also known as CPAD, is an important compound in the field of synthetic organic chemistry. It is an amine derivative of cyclopropylamine and is used in a variety of laboratory experiments. CPAD is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity and solubility make it a useful reagent in the laboratory.
Wissenschaftliche Forschungsanwendungen
Nitrosamines and Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have been identified as significant contaminants in water technology, posing health risks higher than those from chlorinated disinfection by-products. Research emphasizes the need for understanding nitrosamine formation mechanisms, including NDMA, which involves reactions between dimethylamine and disinfectants like chloramine. This knowledge is crucial for developing strategies to remove nitrosamines from water, highlighting the importance of studying specific chemical interactions, such as those involving dimethylamine derivatives (Nawrocki & Andrzejewski, 2011).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP), a compound related to cyclopropylamine derivatives, has been extensively studied for its role in inhibiting ethylene effects in various fruits and vegetables, demonstrating significant potential in agricultural science for extending shelf life and improving product quality (Blankenship & Dole, 2003). This area of research showcases the utility of specific chemical interactions in enhancing food preservation techniques.
Electrochemical Surface Finishing
Research on electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and mixtures for electroplating and energy storage sheds light on the potential for using specific chemical compounds in novel industrial processes. The advancements in understanding and manipulating these chemical systems open avenues for applications in surface finishing and energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Controlled Release of Active Compounds
The stabilization and controlled release of gaseous/volatile active compounds, such as 1-MCP, for pre-harvest and postharvest management of fresh produce highlight the importance of chemical formulations in agriculture. Research in this domain focuses on developing methods to improve the safety and maintain the quality of fresh produce, demonstrating the practical applications of chemical compounds in controlled release systems (Chen et al., 2020).
Eigenschaften
IUPAC Name |
N-cyclopropyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-5-8-7-3-4-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRJVXLAERHYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride | |
CAS RN |
1607257-61-3 |
Source


|
| Record name | [2-(cyclopropylamino)ethyl]dimethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2779435.png)






![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)
![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)



![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)